1-Bromo-1,3,3,3-tetrafluoroprop-1-ene

Overview

Description

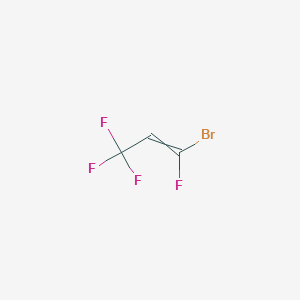

1-Bromo-1,3,3,3-tetrafluoroprop-1-ene is an organofluorine compound with the molecular formula C3HBrF4. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties. The compound is known for its high reactivity and stability, making it a valuable intermediate in organic synthesis .

Preparation Methods

1-Bromo-1,3,3,3-tetrafluoroprop-1-ene can be synthesized through several methods. One common synthetic route involves the bromination of 1,3,3,3-tetrafluoropropene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity . Industrial production methods often involve large-scale bromination processes with stringent quality control measures to produce the compound in bulk .

Chemical Reactions Analysis

1-Bromo-1,3,3,3-tetrafluoroprop-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield fluorinated alcohols, ethers, or amines .

Scientific Research Applications

1-Bromo-1,3,3,3-tetrafluoroprop-1-ene has several scientific research applications:

Biology: The compound is used in the development of fluorinated biomolecules and probes for biological studies.

Industry: The compound is used in the production of specialty chemicals, refrigerants, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-1,3,3,3-tetrafluoroprop-1-ene involves its ability to undergo nucleophilic substitution and addition reactions. The bromine atom is highly reactive, allowing the compound to interact with various nucleophiles and form new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Bromo-1,3,3,3-tetrafluoroprop-1-ene can be compared with similar compounds such as:

2-Bromo-1,3,3,3-tetrafluoroprop-1-ene: This compound has a similar structure but differs in the position of the bromine atom.

1-Bromo-3,3,3-trifluoroacetone: This compound has a different functional group but shares the bromine and fluorine atoms.

1,3,3,3-Tetrafluoroprop-1-ene: This compound lacks the bromine atom and is used as a precursor in the synthesis of fluorinated compounds.

The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which impart high reactivity and stability, making it a valuable compound in various fields.

Biological Activity

1-Bromo-1,3,3,3-tetrafluoroprop-1-ene (C3HBrF4) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound is characterized by its bromine and fluorine substituents, which significantly influence its reactivity and interaction with biological molecules. Its molecular structure allows it to participate in various biochemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C3HBrF4 |

| Molecular Weight | 173.94 g/mol |

| IUPAC Name | This compound |

| CAS Number | 406-58-6 |

The biological activity of this compound is primarily attributed to its ability to interact with cellular components such as enzymes and receptors. The following mechanisms have been identified:

Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can disrupt normal metabolic processes and lead to altered cellular function.

Cell Signaling Modulation : It has been shown to modulate key signaling pathways within cells, including those involved in cell proliferation and apoptosis. For instance, interactions with the MAPK/ERK pathway can influence gene expression and protein synthesis.

Oxidative Stress Induction : Some studies suggest that this compound may induce oxidative stress in certain cell types by generating reactive oxygen species (ROS), which can damage cellular components.

Biological Effects

Research has documented various biological effects resulting from exposure to this compound:

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cell lines. The degree of toxicity appears to be dose-dependent:

- Low Doses : May enhance cell viability through modulation of protective pathways.

- High Doses : Can lead to significant cell death and disruption of normal physiological functions.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Hepatocytes : A study investigated the effects of this compound on liver cells (hepatocytes) and found that it caused a significant increase in lipid peroxidation markers at elevated concentrations, indicating potential hepatotoxicity.

- Neurotoxicity Assessment : Another study assessed the neurotoxic potential of the compound in neuronal cell cultures. Results indicated that exposure led to increased apoptosis rates and altered neuronal signaling pathways.

Environmental Impact and Safety

The environmental implications of this compound are also noteworthy. As a fluorinated compound, it may exhibit persistence in the environment and potential bioaccumulation. Regulatory assessments are ongoing to evaluate its safety profile for human health and ecological systems.

Properties

IUPAC Name |

1-bromo-1,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF4/c4-2(5)1-3(6,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPSNVVHINDDKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.